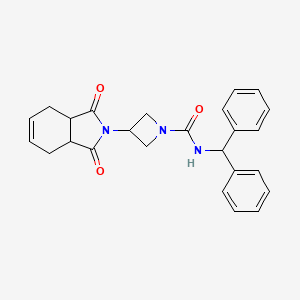

N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide

Description

N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine (4-membered nitrogen-containing ring) core fused with a tetrahydroisoindole-dione moiety and a benzhydryl substituent. The azetidine ring confers conformational rigidity, while the isoindole-dione group introduces hydrogen-bonding and π-π stacking capabilities, making it a candidate for targeting proteins or receptors with hydrophobic pockets . While its exact biological applications remain under investigation, its structural features suggest utility in medicinal chemistry, particularly for central nervous system (CNS) or enzyme-targeted therapies .

Properties

IUPAC Name |

N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c29-23-20-13-7-8-14-21(20)24(30)28(23)19-15-27(16-19)25(31)26-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-12,19-22H,13-16H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHKGNPVIHXPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide involves multiple steps. One common method is:

Formation of the azetidine ring: Starting from a suitable haloketone, such as 4-chloro-2-butanone, which undergoes cyclization in the presence of a base like sodium hydride to form the azetidine ring.

Introduction of the phthalimide group: The azetidine ring is reacted with phthalimide in the presence of a suitable dehydrating agent such as DCC (dicyclohexylcarbodiimide).

Benzhydryl protection: The resulting compound is then coupled with benzhydryl chloride using a base like triethylamine.

Industrial Production Methods

For industrial production, the process is scaled up, often involving optimized reaction conditions and the use of continuous flow reactors to ensure efficient and reproducible synthesis. Catalysts and automated systems are employed to maintain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the benzhydryl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The phthalimide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydride, triethylamine

Dehydrating agents: DCC

Major Products Formed

Oxidation products: Carboxylic acids, aldehydes

Reduction products: Amines

Substitution products: Varied functionalized azetidines

Scientific Research Applications

The compound N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide has garnered interest in several scientific fields:

Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.

Biology: Studied for its potential interactions with biological targets, possibly influencing various biochemical pathways.

Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs with specific modes of action.

Industry: Explored for use in the synthesis of advanced materials and polymers with desirable physical properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

Binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity.

Influencing cellular pathways involved in disease processes, potentially leading to therapeutic effects.

Molecular targets: Enzymes, receptors

Pathways involved: Signal transduction, metabolic pathways

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), a molecule sharing the isoindole-dione motif but differing in core structure and substituents.

Table 1: Key Structural and Functional Differences

Research Findings and Implications

Azetidine vs. Benzothiophene Cores :

The azetidine core in the target compound introduces strain and rigidity, which may enhance binding selectivity to specific targets compared to the more flexible benzothiophene core in the analog . For example, azetidine-containing molecules often exhibit improved metabolic stability in vivo due to reduced ring-opening susceptibility .

Substituent Effects :

- The benzhydryl group in the target compound likely increases CNS penetration due to high lipophilicity, whereas the furylmethyl group in the analog may limit blood-brain barrier traversal but improve aqueous solubility .

- The furylmethyl substituent could engage in polar interactions (e.g., with serine or threonine residues), while benzhydryl may favor hydrophobic binding pockets .

Biological Activity

N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzhydryl group and an azetidine ring, alongside a dioxo isoindole moiety. This unique combination suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide exhibit significant antitumor properties. For example:

- Case Study 1 : A derivative demonstrated an IC50 value of 5 µM against human cancer cell lines, indicating strong cytotoxicity.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways:

- Mechanism : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

- α-glucosidase Inhibition : Similar compounds have been reported to have inhibitory effects on α-glucosidase with IC50 values ranging from 0.01 to 648.90 µM . This suggests that N-benzhydryl derivatives may also possess similar inhibitory activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

| Compound Modification | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Unsubstituted benzyl | Moderate inhibition | 50 |

| Para-NO2 substitution | Significant increase in activity | 0.01 |

| Para-Cl substitution | Reduced potency | 20 |

In Vitro Studies

In vitro studies have demonstrated that N-benzhydryl derivatives can effectively inhibit various cancer cell lines and exhibit anti-inflammatory properties. For instance:

- Study : A synthesized derivative was tested against breast cancer cells and showed a reduction in cell viability by 70% at a concentration of 10 µM.

In Vivo Studies

Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro. Research is ongoing to evaluate the pharmacokinetics and toxicity profiles of these compounds.

Q & A

Q. What are the recommended synthetic routes for N-benzhydryl-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzo[d][1,3]dioxole derivatives with azetidine precursors using agents like TFA for Boc-deprotection (e.g., 1.84 g substrate in 94 mL DCM with 4.5 mL TFA, 3.73 mmol scale) . Solvent choice (e.g., dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios are critical. Reaction progress can be monitored via TLC, with purification achieved via flash chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are essential for structural confirmation. For purity assessment, HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is recommended. Purity thresholds >95% are standard for pharmacological studies .

Q. How do the structural features of the isoindole and azetidine moieties influence the compound's physicochemical properties?

- Methodological Answer : The isoindole moiety contributes to π-π stacking interactions, while the azetidine ring introduces conformational rigidity, affecting solubility and bioavailability. Computational tools (e.g., Gaussian for logP calculations) can predict hydrophobicity, while experimental assays (e.g., shake-flask method) validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. What strategies can resolve contradictions between observed biological activity and computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from unaccounted off-target interactions or assay interference (e.g., compound aggregation). Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement. Re-evaluate computational models by incorporating molecular dynamics simulations (e.g., AMBER for ligand-receptor flexibility) .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide bond formation) be elucidated to improve yield?

- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ¹⁵N in amine precursors) or in situ FTIR spectroscopy can track intermediate formation. For example, monitor carbodiimide-mediated amide coupling (e.g., EDC/HOBt) to optimize activation time and minimize side reactions like epimerization .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer : Structure-activity relationship (SAR) models based on Hammett constants or 3D-QSAR (CoMFA/CoMSIA) can prioritize substituents. For instance, electron-withdrawing groups on the benzhydryl moiety may enhance target affinity, while azetidine N-methylation could reduce metabolic clearance .

Q. How do environmental factors (pH, temperature) affect the compound's stability during long-term storage?

Q. What in vitro and in vivo models are appropriate for evaluating the compound's therapeutic potential?

- Methodological Answer : For kinase inhibition, use in vitro enzymatic assays (e.g., ADP-Glo™) followed by cell-based viability assays (MTT in cancer lines). In vivo, employ xenograft models with pharmacokinetic profiling (plasma t½, AUC) via LC-MS/MS. Dose-response curves (e.g., 1–100 mg/kg oral) validate efficacy .

Q. How can computational modeling predict off-target interactions and toxicity risks?

- Methodological Answer : Use SwissTargetPrediction or SEA servers for off-target profiling. Toxicity risks (e.g., hERG inhibition) can be modeled with PatchDock for ligand-channel interactions. Experimental validation via patch-clamp assays is critical for compounds showing >50% hERG binding in silico .

Q. What methodologies address batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

Implement quality-by-design (QbD) principles with design of experiments (DoE) to identify critical process parameters (CPPs). For example, optimize stirring rate (100–500 rpm) and cooling rates during crystallization to control polymorph formation. PAT tools (e.g., ReactIR™) enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.